molecular formula C8H18N2O2 B1524738 1-Amino-2-methyl-3-(morpholin-4-yl)propan-2-ol CAS No. 1339167-59-7

1-Amino-2-methyl-3-(morpholin-4-yl)propan-2-ol

Cat. No. B1524738
CAS RN: 1339167-59-7
M. Wt: 174.24 g/mol
InChI Key: ROTRGLQATVPTTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-2-methyl-3-(morpholin-4-yl)propan-2-ol, more commonly known as Morpholine, is a heterocyclic organic compound used in a variety of industrial and research applications. It is an important intermediate for the synthesis of active pharmaceutical ingredients, and is also used in the production of polymers, surfactants, and corrosion inhibitors. Morpholine is a colorless liquid, which is miscible in water, and has a pleasant odor. It is widely used in organic synthesis, and its low toxicity and low cost make it an attractive alternative to other heterocyclic compounds.

Scientific Research Applications

Corrosion Inhibition

1-Amino-2-methyl-3-(morpholin-4-yl)propan-2-ol and its derivatives have been explored for their potential in inhibiting corrosion of metals. In a study by Gao, Liang, and Wang (2007), certain tertiary amines, including those in the series of 1,3-di-amino-propan-2-ol, demonstrated significant inhibition of carbon steel corrosion. These compounds form a protective layer on the metal surface, acting as anodic inhibitors and retarding anodic dissolution. The efficiency of these inhibitors increases with concentration, highlighting their potential in protecting carbon steel against corrosion (G. Gao, C. Liang, Hua Wang, 2007).

Anticonvulsive and Cholinolytic Activities

Research on the biological properties of derivatives of 1-Amino-2-methyl-3-(morpholin-4-yl)propan-2-ol has revealed pronounced anticonvulsive and some peripheral n-cholinolytic activities. In a study conducted by Papoyan et al. (2011), synthesized compounds exhibited these activities without showing any antibacterial activity, suggesting a potential therapeutic application in treating conditions related to convulsions and cholinergic system disorders (O. A. Papoyan, N. Gasparyan, R. G. Paronikyan, A. Tatevosyan, D. A. Avakimyan, G. Panosyan, G. Gevorgyan, 2011).

Antitumor Activity

The antitumor activity of 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol hydrochlorides was explored in a study by Isakhanyan et al. (2016). This research aimed to identify biologically active compounds among a series of tertiary aminoalkanols for their potential in antitumor applications. The study's goal was to find compounds with significant antitumor activity, indicating the potential use of these derivatives in cancer treatment (A. U. Isakhanyan, G. Gevorgyan, S. G. Chshmarityan, L. Nersesyan, A. S. Agaronyan, I. S. Danielyan, G. M. Stepanyan, G. Panosyan, 2016).

Photoinitiation in Coatings

The derivatives of 1-Amino-2-methyl-3-(morpholin-4-yl)propan-2-ol have been utilized in the synthesis of copolymeric systems with applications in photoinitiation for ultraviolet-curable pigmented coatings. These copolymers show synergistic effects of activity and possess potential for industrial applications in coatings, offering a new avenue for the development of efficient photoinitiators (L. Angiolini, D. Caretti, Elena Corelli, C. Carlini, P. Rolla, 1997).

Conversion to Morpholines

Morpholines, which are crucial in various pharmaceutical applications, can be synthesized from 1,2-amino alcohols using sulfinamides as temporary protecting/activating groups. A study by Fritz et al. (2011) developed a high-yielding and efficient methodology for converting 1,2-amino alcohols into protected morpholines, demonstrating the versatility of these compounds in synthesizing valuable morpholine derivatives (Sven P. Fritz, Amara Mumtaz, M. Yar, E. McGarrigle, V. Aggarwal, 2011).

properties

IUPAC Name

1-amino-2-methyl-3-morpholin-4-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-8(11,6-9)7-10-2-4-12-5-3-10/h11H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTRGLQATVPTTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(CN1CCOCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-2-methyl-3-(morpholin-4-yl)propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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